![molecular formula C17H22N4O3S B2944631 ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate CAS No. 1219906-06-5](/img/structure/B2944631.png)
ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate
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Description
Ethyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
A study by V. U. Jeankumar et al. (2013) focused on the design, synthesis, and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, antituberculosis activity, and cytotoxicity. The findings revealed that a specific compound within this series showed promising activity across all tests, highlighting its potential as an antituberculosis agent without significant cytotoxicity (Jeankumar et al., 2013).
Heterocyclic Synthesis
Research by R. Mohareb et al. (2004) on the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates highlights their reactivity towards various active methylene reagents, leading to the formation of pyran, pyridine, and pyridazine derivatives. This work illustrates the compound's versatility in synthesizing a wide range of heterocyclic compounds, which are crucial in developing new pharmaceuticals (Mohareb et al., 2004).
Microwave-Assisted Amidation
A study by M. Milosevic et al. (2015) explored microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines, producing corresponding carboxamides. This research underscores the efficiency of microwave-assisted synthesis in organic chemistry, facilitating the development of various amide compounds in good yields (Milosevic et al., 2015).
Anticancer Activity
Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. This research signifies the potential of these compounds in oncological applications, highlighting the need for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Corrosion Inhibition
A study by P. Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, relevant for the industrial pickling process. The research demonstrated the high efficiency of these inhibitors in protecting mild steel from corrosion, offering insights into their practical applications in industrial settings (Dohare et al., 2017).
properties
IUPAC Name |
ethyl 4-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-24-17(23)21-8-6-12(7-9-21)18-16(22)14-11-13(19-20(14)2)15-5-4-10-25-15/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAKSOCIWYTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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